3-Tert-butylbicyclo[1.1.1]pentan-1-amine
Description
Contextualization of Strained Organic Cage Compounds
Strained organic cage compounds are a class of molecules characterized by their rigid, three-dimensional structures and inherent ring strain. researchgate.net This strain, arising from deviations from ideal bond angles and lengths, imbues these compounds with unique chemical reactivity and physical properties. researchgate.net Organic cages are discrete molecular entities formed through covalent bonds, often possessing internal cavities capable of encapsulating guest molecules. nih.gov Their applications are diverse, ranging from molecular recognition and catalysis to gas sorption and separation. nih.govrsc.org The inherent stability of their covalent frameworks makes them robust subjects of study and application. oaepublish.com
Bicyclo[1.1.1]pentane, a prominent member of this family, is a highly strained hydrocarbon featuring a cyclobutane (B1203170) ring bridged by another cyclobutane. Despite its strain energy of 66.6 kcal mol⁻¹, it is a remarkably stable functional group. acs.org This unique combination of high strain and stability has made BCP and its derivatives attractive building blocks in various fields of chemistry.
Historical Development of Bicyclo[1.1.1]pentane Chemistry
The journey of bicyclo[1.1.1]pentane chemistry began with the first synthesis of the parent molecule in 1964 by Wiberg and his colleagues. acs.org Initially, this molecule was a synthetic curiosity. A significant breakthrough in the accessibility of BCP derivatives came with the development of synthetic routes from [1.1.1]propellane, which is now considered the most promising precursor for a wide array of BCP derivatives. thieme-connect.de
A pivotal moment in the history of BCP was the recognition of its potential as a bioisostere. In 1996, Pellicciari and coworkers first proposed the use of a BCP scaffold in drug design. acs.org This was further solidified in 2012 when Stepan and coworkers demonstrated that BCP could effectively mimic a para-substituted phenyl ring in biologically active compounds. chemrxiv.org This discovery catalyzed an explosion of interest in BCPs, leading to the synthesis of over 10,000 derivatives and their inclusion in numerous drug discovery programs by major pharmaceutical companies. acs.orgchemrxiv.org The development of scalable synthetic methods, such as the "strain-release" amination of propellane, has further facilitated their widespread use. chemrxiv.org
Significance of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine within the BCP Landscape
Within the vast family of BCP derivatives, this compound holds a special significance. This molecule is a bifunctional BCP derivative, featuring an amine group at one bridgehead and a bulky tert-butyl group at the other. The amine group serves as a crucial handle for further functionalization, allowing for its incorporation into larger molecular frameworks through various chemical transformations, including oxidation of the amine group.
The tert-butyl group, on the other hand, provides steric bulk and lipophilicity. The BCP core itself is recognized as a valuable bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group. thieme-connect.dethieme-connect.com The incorporation of BCP scaffolds into drug candidates has been associated with numerous benefits, including increased aqueous solubility, improved metabolic stability, and enhanced passive permeability. thieme-connect.comnih.gov
The unique 1,3-disubstituted pattern of this compound, with its combination of a reactive amine and a sterically demanding tert-butyl group, makes it a particularly interesting building block for medicinal chemists. It offers a pre-packaged, three-dimensional scaffold that can be readily integrated into drug discovery pipelines to explore new chemical space and optimize the properties of lead compounds. The development of synthetic methods to access such unsymmetrically 1,3-difunctionalized BCP derivatives has been a significant area of research. thieme-connect.com
Below is a table summarizing the key properties of this compound hydrochloride:
| Property | Value |
| Molecular Formula | C₉H₁₈ClN |
| Molecular Weight | 175.6989 g/mol |
| InChI | 1S/C9H17N/c1-7(2,3)8-4-9(10,5-8)6-8/h4-6,10H2,1-3H3 |
| InChIKey | DBPCXNZELLOUFQ-UHFFFAOYSA-N |
| Data sourced from CymitQuimica cymitquimica.com |
The strategic importance of BCP amines is further highlighted by synthetic strategies that provide access to BCP analogues of diaryl methanamines, which are common scaffolds in medicinal chemistry. upenn.edu The development of novel reactions, such as the addition of 2-azaallyl anions to [1.1.1]propellane, has opened up new avenues for the synthesis of complex BCP derivatives. upenn.edu
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1886967-57-2 |
|---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.70 g/mol |
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7(2,3)8-4-9(10,5-8)6-8;/h4-6,10H2,1-3H3;1H |
InChI Key |
LTLYJLCRQVVFBS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12CC(C1)(C2)N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Theoretical and Computational Investigations of Bicyclo 1.1.1 Pentane Systems
Analysis of Molecular Strain and Energy Distribution within the BCP Core
The bicyclo[1.1.1]pentane skeleton is characterized by a significant degree of ring strain, a consequence of its rigid, compact geometry which enforces substantial deviation from ideal tetrahedral bond angles. nih.govacs.org Computational studies have quantified the strain energy of the parent BCP hydrocarbon to be approximately 66.6 kcal/mol when compared to an acyclic analogue like pentane. nih.govacs.org This high strain energy, however, does not translate to kinetic instability; BCP derivatives are often remarkably stable towards ring-opening reactions. nih.gov
| Compound | Strain Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Bicyclo[1.1.1]pentane | ~66 | Inverted bridgehead carbons, short C1-C3 distance |
| Cyclobutane (B1203170) | ~26 | Significant angle strain |
| Cyclopropane (B1198618) | ~27.5 | Extreme angle strain |
Electronic Structure and Bonding Characterization
The unusual geometry of the BCP core directly influences its electronic structure, leading to unique bonding characteristics that dictate the reactivity and properties of its derivatives, including 3-tert-butylbicyclo[1.1.1]pentan-1-amine.
Unique Hybridization within the Bicyclo[1.1.1]pentane System
The bonding at the bridgehead carbons of the BCP system deviates significantly from the standard sp³ hybridization model. The constrained, inverted geometry forces the orbitals involved in the cage framework (the C1-C2, C1-C4, C1-C5 bonds) to have a higher degree of p-character. acs.org To maintain orthogonality, the exocyclic orbitals—those forming bonds to substituents at the bridgehead positions—consequently acquire a much higher degree of s-character. nih.gov
For a bridgehead amine on a BCP core, computational studies have shown that the C-N bond possesses approximately 34% s-character. nih.gov This increased s-character makes the bridgehead carbon's exocyclic bonding approach sp² hybridization. nih.gov This rehybridization has profound effects on the properties of the substituent, influencing bond lengths, bond strengths, and the reactivity of attached functional groups. In this compound, both the C-N bond at C1 and the C-C(CH₃)₃ bond at C3 would exhibit this increased s-character.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. For BCP derivatives, FMO analysis provides critical insights into their chemical behavior. nih.gov Computational studies on BCP-amine have analyzed its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its reactivity. nih.govnih.gov
These analyses reveal that the BCP-amine has a high-lying HOMO, which is largely associated with the lone pair on the nitrogen atom. nih.gov This high HOMO energy corresponds to a high intrinsic nucleophilicity. nih.govnih.gov When compared to less strained bicyclic amines like bicyclo[2.2.2]octane (BCO) amine, the BCP-amine is found to be a significantly better nucleophile. nih.gov This exceptional reactivity is attributed to a combination of this high intrinsic nucleophilicity and lower steric hindrance around the amine group. nih.govnih.govresearchgate.net The rigid, rod-like structure of the BCP core directs the amine substituent away from the bulk of the cage, making it highly accessible. nih.gov
| Amine | Predicted Nucleophilicity (N) | C-N Bond s-character | Key Finding |
|---|---|---|---|
| Bicyclo[1.1.1]pentan-1-amine | Higher than Aniline | 34% | High intrinsic nucleophilicity due to high HOMO energy. nih.gov |
| Bicyclo[2.2.2]octan-1-amine | Lower than BCP-amine | 30% | More sterically hindered and less nucleophilic. nih.gov |
| Adamantan-1-amine | Lower than BCP-amine | 28% | Demonstrates trend of decreasing nucleophilicity with decreasing strain/s-character. nih.gov |
| tert-Butylamine | Lower than BCP-amine | 27% | Acyclic analogue for comparison. nih.gov |
Computational Methodologies in BCP Research
The study of highly strained and structurally unique molecules like BCP derivatives relies heavily on computational chemistry to determine their properties and predict their behavior.
Ab Initio and Density Functional Theory (DFT) Calculations for Structural and Energetic Parameters
Ab initio and Density Functional Theory (DFT) methods are the primary tools used to investigate the structural and energetic parameters of BCP systems. chemrxiv.org DFT, particularly using functionals like B3LYP, has been successfully employed to calculate the equilibrium geometries, energies, and frontier molecular orbitals of BCP-amines and related compounds. nih.gov These calculations often utilize basis sets such as 6–311G+(d,p) to provide a good balance of accuracy and computational cost. nih.gov
High-level ab initio calculations have also been performed on the parent bicyclo[1.1.1]pentane to obtain precise structural data and predict NMR parameters. rsc.org These calculations provide geometric parameters that are in excellent agreement with experimental data obtained from electron diffraction studies. For example, the non-bonded bridgehead distance (C1-C3) in BCP is calculated to be 187.5 pm, very close to the experimental value of 187.4 pm. These computational methods are indispensable for understanding the fundamental properties of the BCP core that are conferred upon its derivatives. rsc.org
| Parameter | Calculated Value (pm) | Experimental Value (pm) | Reference |
|---|---|---|---|
| C1-C3 distance (bridgehead-bridgehead) | 187.5 | 187.4 ± 4 | |
| C1-C2 distance (bridgehead-bridge) | 155.0 | 155.7 ± 2 |
Molecular Mechanics Calculations for Strain Energy Assessment
The bicyclo[1.1.1]pentane (BCP) cage is a highly strained structure, a characteristic that is central to its unique reactivity and chemical properties. google.com Computational chemistry, particularly molecular mechanics, has been instrumental in quantifying this strain. The strain energy of the BCP framework is estimated to be significant, with various calculations placing it in the range of 65 to 68 kcal/mol. google.comresearchgate.net One study calculated the strain energy of bicyclo[1.1.1]pentane to be 66.9 kcal/mol. mdpi.com Another source cites a value of 66.6 kcal/mol. acs.orgsemanticscholar.org This high degree of strain, comparable to that of cyclopropane on a per-carbon basis, is a result of severe bond angle distortion from the ideal tetrahedral geometry. google.comresearchgate.net
Despite this high energy content, BCP derivatives are often remarkably stable, a testament to their kinetic inertness toward ring-opening reactions. google.comacs.org The strain is considered a key factor in the reactivity of related compounds like [1.1.1]propellane, where the release of this energy drives chemical transformations. rsc.org Computational approaches that sum unstrained group increments provide a direct method for calculating strain energy, requiring only a single electronic structure calculation for the molecule of interest. mdpi.com
| Source/Study | Calculated Strain Energy (kcal/mol) |
|---|---|
| MDPI (2020) mdpi.com | 66.9 |
| JACS Au (2023) acs.orgsemanticscholar.org | 66.6 |
| Google Patents (1995) google.com | ~68 |
| ResearchGate (Review) researchgate.net | 65-68 |
Studies on Reactive Intermediates
Formation and Characterization of Bicyclo[1.1.1]pentyl Anions
The formation of carbanions at the bridgehead position of the BCP skeleton is a key transformation for the synthesis of substituted derivatives. nih.gov These anions can be generated through various methods, including the addition of carbon- and heteroatom-centered anions to [1.1.1]propellane. acs.orgnih.gov This process involves the cleavage of the central C1–C3 bond of propellane, driven by strain release. rsc.org The resulting BCP carbanion can then be trapped by electrophiles or quenched with a proton source. acs.orgnih.gov For instance, the addition of 2-azaallyl anions to [1.1.1]propellane at room temperature yields terminal benzylamine-substituted BCPs. acs.org
The acidity of the C-H bond at the bridgehead position is a critical factor. An experimental determination of the gas-phase acidity of 3-tert-butylbicyclo[1.1.1]pentane was performed. researchgate.net The proton affinity of the corresponding 3-tert-butyl-1-bicyclo[1.1.1]pentyl anion was measured, providing fundamental data on the stability of this reactive intermediate. researchgate.netillinois.edu
| Parameter | Species | Value (kcal/mol) |
|---|---|---|
| Proton Affinity | Bicyclo[1.1.1]pentyl anion | 411 ± 3.5 |
| Electron Affinity | 3-tert-butyl-1-bicyclo[1.1.1]pentyl radical | 14.8 ± 3.2 |
Exploration of Bridgehead Radicals
Bridgehead radicals of bicyclo[1.1.1]pentane are another class of crucial reactive intermediates. acs.org They are commonly generated via the radical-initiated ring-opening of [1.1.1]propellane. princeton.eduox.ac.uk For example, photoredox-derived alkyl radicals can add to [1.1.1]propellane to form a bridgehead BCP radical. acs.orgprinceton.edu This intermediate can then be trapped in subsequent reaction steps, enabling multicomponent couplings. princeton.edunih.gov
Computational studies have indicated that these bridgehead radicals possess partial sp2 character. nih.gov The geometry and electrophilicity of BCP radicals are significantly influenced by the substituent at the other bridgehead (C1) position. nih.gov This influence can affect the radical's subsequent reactivity, determining whether it engages in further reactions like borylation or adds to another molecule of [1.1.1]propellane. nih.gov The high reactivity of the bicyclo[1.1.1]pent-1-yl radical, a tertiary radical, has been noted in the literature. princeton.edu
Substituent Effects on BCP Electronic and Reactivity Profiles
Transmission of Electronic Effects Through BCP Units
The rigid BCP framework is not merely a passive spacer but actively participates in the transmission of electronic effects between bridgehead substituents. acs.orgnih.gov Quantum chemical studies have shown that the BCP cage can transmit polar, electronegativity, and π-transfer effects. acs.orgnih.gov This capability is attributed to the high electron density inside the cage, a consequence of the short non-bonded distance between the bridgehead carbons (C1 and C3), and to hyperconjugative interactions between the substituent and the framework. acs.orgnih.gov
The transmission of these effects can be observed by analyzing how a substituent at one bridgehead position perturbs the geometry of a reporter group, such as a phenyl ring, at the opposite end of the molecule. acs.orgnih.gov The deformation of the BCP cage itself is primarily determined by the electronegativity of the substituent. nih.gov Furthermore, the transfer of π electrons from a donor substituent to the cage (negative hyperconjugation) or from the cage to an acceptor substituent (hyperconjugation) plays a role in both cage deformation and the transmission of electronic effects. acs.orgnih.gov
Experimental and Calculated Acidity of BCP Derivatives
The electronic effects transmitted through the BCP cage directly impact the acidity and basicity of functional groups attached to the bridgehead positions. tum.de This has been demonstrated through experimental pKa measurements of various BCP derivatives.
For example, the introduction of an electron-withdrawing fluorine atom at one bridgehead position significantly influences the pKa of a carboxylic acid or an amine at the other bridgehead. Bridge-fluorination of BCP-carboxylic acid increases its acidity, lowering the pKa from 4.2 to 3.5. Conversely, the same substitution on a BCP-amine reduces its basicity, with the pKa of the corresponding hydrochloride salt dropping from 8.2 to 6.5. These shifts highlight the effective transmission of electronic effects through the saturated sigma-bond framework of the BCP unit. The thermodynamic acidity of other derivatives, such as 2-nitrobicyclo[1.1.1]pentane, has also been studied and compared to analogous cycloalkanes, revealing the influence of strain energy changes during deprotonation. proquest.com
| Compound | Functional Group | pKa Value |
|---|---|---|
| Bicyclo[1.1.1]pentane-1-carboxylic Acid | Carboxylic Acid | 4.2 |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid | Carboxylic Acid | 3.5 |
| Bicyclo[1.1.1]pentan-1-amine hydrochloride | Amine (Hydrochloride) | 8.2 |
| 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride | Amine (Hydrochloride) | 6.5 |
C-H Bond Dissociation Energy Determinations
The unique, highly strained cage structure of bicyclo[1.1.1]pentane (BCP) and its derivatives, such as this compound, results in unusual bonding characteristics, most notably in the strength of its carbon-hydrogen (C-H) bonds. Theoretical and computational studies have been crucial in determining the bond dissociation energies (BDEs) for these bonds, providing insights into the kinetic stability of BCP systems and their reactivity.
Bridgehead C-H Bonds:
A key area of investigation has been the BDE of the bridgehead C-H bond. Experimental and computational research on 3-tert-butylbicyclo[1.1.1]pentane, a close structural analog of this compound, has revealed this to be one of the strongest known tertiary C-H bonds. researchgate.netresearchgate.net A study combining gas-phase acidity measurements and a thermodynamic cycle yielded a bridgehead C-H BDE of 109.7 ± 3.3 kcal/mol. researchgate.net This exceptionally high value, more typical of C-H bonds in alkenes or aromatic compounds, is significantly greater than that of a typical tertiary C-H bond, such as in isobutane (B21531) (96.5 ± 0.4 kcal/mol). researchgate.netresearchgate.net
High-level computational methods, including G2 and G3 theories, have corroborated these experimental findings. researchgate.net The large BDE is attributed to the high degree of s-orbital character in the C-H bond due to the rigid, strained geometry of the BCP cage. researchgate.netresearchgate.net This increased s-character leads to a shorter, stronger bond. For the bridgehead carbon radical formed upon H-abstraction, the radical orbital has a high degree of p-character, which is destabilizing in the strained BCP framework. researchgate.net
Methylene (B1212753) C-H Bonds:
The table below summarizes the experimentally and computationally determined C-H bond dissociation energies for key BCP-related structures.
| Compound | C-H Bond Position | Bond Dissociation Energy (kcal/mol) | Method |
| 3-tert-Butylbicyclo[1.1.1]pentane | Bridgehead (C1) | 109.7 ± 3.3 | Experimental (Thermodynamic Cycle) |
| 3-tert-Butylbicyclo[1.1.1]pentane | Bridgehead (C1) | 109.8 | G3 Calculation |
| 3-tert-Butylbicyclo[1.1.1]pentane | Bridgehead (C1) | 110.1 | G2 Calculation |
| Bicyclo[1.1.1]pentane | Methylene (C2) | ~106 | Estimated (Computational) nih.gov |
| Isobutane | Tertiary | 96.5 ± 0.4 | Experimental researchgate.net |
Exploring the Three-Dimensional Frontier: this compound in Modern Drug Discovery
The strategic incorporation of this compound and its parent scaffold, bicyclo[1.1.1]pentane (BCP), represents a significant advancement in medicinal chemistry. This rigid, three-dimensional structural motif serves as a versatile bioisostere, offering a powerful tool to modulate the properties of drug candidates and overcome challenges associated with traditional planar moieties.
Applications in Medicinal Chemistry and Drug Discovery: Bioisosteric Strategies
Impact on Pharmacokinetic and Pharmacodynamic Profiles through Structural Modulation
Modulation of Molecular Shape and Conformational Rigidity
One of the most compelling reasons for using BCP scaffolds in drug design is their exceptional conformational rigidity. Unlike flexible aliphatic chains or even seemingly rigid aromatic rings, the BCP cage locks substituents at the bridgehead positions (C1 and C3) into a fixed, linear orientation. nih.govacs.org This rigidity is a powerful tool for medicinal chemists, as it reduces the entropic penalty associated with a molecule binding to its biological target. A flexible molecule must adopt a specific, low-energy conformation to fit into a binding pocket, which is entropically unfavorable. By pre-organizing the key interacting groups in a bioactive conformation, the rigid BCP core can enhance binding affinity and selectivity.
The success of a drug candidate is highly dependent on its conformational landscape and the non-covalent interactions it can form within a biological target. nih.gov The defined three-dimensional arrangement of functional groups on a BCP scaffold allows for precise control over the molecule's shape, facilitating optimal interactions with protein active sites. nih.gov Molecular dynamics simulations and crystallographic data have been used to assess the rigidity of BCPs, comparing them to other common bioisosteres like cubanes and benzene. nih.gov While benzene rings exhibit flexibility in their dihedral angles, BCPs and cubanes are significantly more rigid scaffolds. nih.gov This inherent stiffness can be crucial for maintaining a specific pharmacophore geometry required for biological activity.
| Feature | Bicyclo[1.1.1]pentane (BCP) Scaffold | para-Substituted Benzene |
| Geometry | Three-dimensional, rigid cage | Planar, aromatic ring |
| Conformation | Conformationally locked | Ring flipping and substituent rotation possible |
| Substituent Vectors | Linear exit vectors (180°) from bridgeheads nih.govacs.org | Linear exit vectors (180°) from para positions |
| Impact on Binding | Reduces entropic penalty upon binding due to pre-organization | Higher potential entropic loss upon binding |
| Solubility | Generally improves aqueous solubility (sp³-rich) pharmablock.com | Can contribute to lower solubility (sp²-rich) |
Integration of BCP Units into Medicinal Chemistry Scaffolds
The theoretical benefits of the BCP core have spurred the development of robust synthetic strategies to incorporate this unit into medicinal chemistry scaffolds. These methods range from using BCP derivatives as fundamental building blocks to inserting them into complex molecules at later synthetic stages.
A cornerstone of modern drug discovery is the use of pre-functionalized, high-quality building blocks to accelerate the synthesis of novel compounds. csmres.co.uktechnologynetworks.com Compounds such as this compound and other BCP derivatives serve as ideal building blocks. pnas.org They provide a three-dimensional, sp³-rich core that can be readily incorporated into larger molecules through standard chemical transformations involving their functional groups (e.g., amines, carboxylic acids, aldehydes). pnas.orgacs.orgresearchgate.net
The availability of a diverse collection of BCP building blocks is crucial for medicinal chemists to rapidly explore structure-activity relationships (SAR). csmres.co.uk By systematically varying the substituents on the BCP core, researchers can fine-tune a compound's pharmacological and pharmacokinetic properties. This approach has proven valuable in generating candidate drugs and has led to a high demand for novel, custom-synthesized BCP reagents in the pharmaceutical industry. csmres.co.ukeurekalert.org
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying starting points for drug development, particularly for challenging biological targets. drughunter.comnih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a target protein. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. rsc.org
BCP derivatives are highly valuable components of fragment libraries. Their key attributes for FBDD include:
Low Complexity: They are small, simple structures.
Three-Dimensionality: They provide 3D exit vectors for fragment growth, allowing for better exploration of the binding pocket's chemical space. acs.org
Rigidity: The rigid scaffold provides a stable anchor point from which to elaborate the molecule, with a clear understanding of the substituent's orientation.
The use of BCP-containing fragments, such as bicyclo[1.1.1]pentylamine, can provide high-quality starting points that can be efficiently optimized into lead compounds. acs.org This approach has been successfully applied to develop inhibitors for targets long considered "undruggable." nih.govnih.gov
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool in drug discovery for its reliability, high yield, and biocompatibility. To leverage this powerful reaction, chemists have developed BCP-based building blocks equipped with azide (B81097) or terminal alkyne functional groups. enamine.netresearchgate.net
These specialized building blocks allow for the seamless and efficient incorporation of the BCP scaffold into diverse molecular architectures. researchgate.net For example, 1-azidobicyclo[1.1.1]pentane can be "clicked" onto any alkyne-containing molecule, rapidly generating a triazole-linked BCP conjugate. This modular approach is ideal for creating large combinatorial libraries of BCP-containing compounds for high-throughput screening. enamine.net
| BCP Building Block | Reactive Group | "Click" Reaction Partner | Key Synthetic Step for Block | Reference |
| 1-Azidobicyclo[1.1.1]pentane | Azide (-N₃) | Terminal Alkyne | Copper-catalyzed diazo-transfer | enamine.netresearchgate.net |
| 1-Ethynylbicyclo[1.1.1]pentane | Terminal Alkyne (-C≡CH) | Azide | Seyferth–Gilbert homologation | enamine.netresearchgate.net |
Late-stage functionalization (LSF) refers to the introduction of key structural motifs into a complex molecule, such as a drug lead, near the end of its synthesis. nih.gov This strategy is highly valuable as it allows chemists to quickly generate a series of analogues from a common advanced intermediate, enabling rapid exploration of structure-activity relationships without having to perform a lengthy de novo synthesis for each new compound. nih.gov
Methods have been developed for the late-stage introduction of BCP units. nih.gov For instance, radical-based methods, often initiated by triethylborane (B153662) or photoredox catalysis, allow for the addition of complex molecules to [1.1.1]propellane, the strained precursor to the BCP system. nih.govrsc.org This enables the direct synthesis of BCP-containing analogues of existing drugs or lead compounds. Such approaches are critical for structural diversification and for optimizing the properties of a drug candidate by replacing a metabolically liable aromatic ring or a bulky tert-butyl group with the more robust BCP bioisostere. nih.govresearchgate.net
Design and Synthesis of BCP-Containing Molecular Libraries
The ultimate goal of developing the synthetic tools described above is to enable the creation of large, diverse collections of novel compounds for biological screening. The design and synthesis of BCP-containing molecular libraries are central to discovering new lead compounds. chemrxiv.org By combining various BCP cores with a wide array of other chemical building blocks using high-throughput synthesis techniques, researchers can explore a vast chemical space centered around this privileged scaffold.
Strategies for library synthesis leverage the methodologies previously discussed:
Building Block Approach: Amide couplings, Suzuki reactions, and other standard transformations are used to combine libraries of BCP building blocks (e.g., BCP-amines, BCP-boronic acids) with other diverse reagents.
Click Chemistry: Large arrays of BCP-azides/alkynes are reacted with corresponding arrays of alkyne/azide partners to rapidly generate extensive libraries of triazole-containing compounds. researchgate.net
Late-Stage Functionalization: A single complex scaffold can be diversified by introducing different BCP units at a late stage, creating a focused library to probe a specific region of a binding site. nih.gov
These libraries, sometimes containing thousands of unique BCP-containing compounds, are then screened against various biological targets to identify initial "hits." chemrxiv.org The successful application of these methods accelerates the transition of BCP-containing bioactive compounds from initial discovery to potential clinical candidates. chemrxiv.org Advanced techniques like DNA-encoded library (DEL) technology, which allows for the creation and screening of libraries of unprecedented size, could also benefit from the integration of BCP building blocks to expand the structural diversity of these collections. researchgate.net
Applications in Materials Science and Supramolecular Chemistry
BCP Units as Rigid Linkers in Polycyclic Systems
The bicyclo[1.1.1]pentane moiety is increasingly utilized as a rigid linker or spacer in the design of complex polycyclic systems. Its well-defined, rod-like structure provides a level of predictability in molecular design that is difficult to achieve with more flexible aliphatic chains. This "escape from flatland" approach, moving from two-dimensional aromatic systems to three-dimensional saturated scaffolds, has garnered significant attention for creating molecules with precisely controlled geometries. nih.gov The replacement of aromatic rings with rigid BCP scaffolds can significantly influence the pharmacological profile of a drug molecule. nih.gov
BCP derivatives serve as valuable building blocks for placing functional groups in a spatially defined three-dimensional arrangement. nih.gov This has proven advantageous in medicinal chemistry, where the BCP unit can act as a bioisostere for para-substituted benzene (B151609) rings, potentially improving properties such as aqueous solubility and metabolic stability. researchgate.netresearchgate.netnih.gov The rigid nature of the BCP linker ensures that the appended functional groups are held at a fixed distance and orientation, which is critical for interactions with biological targets. nih.gov
The utility of BCP as a rigid connector is also being explored in the synthesis of molecular building beams and other nanostructures. google.com The defined length and rigidity of the BCP unit make it an ideal component for constructing larger, well-defined molecular architectures.
Development of Poly[1.1.1]propellanes and their Architectural Features
The polymerization of [1.1.1]propellane, a highly strained precursor, leads to the formation of poly([1.1.1]propellane)s, also known as "[n]staffanes". google.comwikipedia.org This process occurs through the cleavage of the central carbon-carbon bond of the propellane, with each monomer unit adding to the growing polymer chain. wikipedia.org The resulting polymer is a rigid-rod-like structure composed of repeating bicyclo[1.1.1]pentane units. kpi.ua
The key architectural feature of poly([1.1.1]propellane) is its remarkable rigidity. kpi.ua Molecular modeling calculations have confirmed the considerable stiffness of the polypropellane backbone. kpi.ua This rigidity, combined with the defined structure of the repeating BCP units, makes these polymers of interest for applications where a high degree of structural order is required. kpi.ua
The synthesis of these polymers can be initiated through various methods, including radical and anionic addition polymerization. wikipedia.org For instance, radical polymerization can result in a distribution of oligomers, while anionic polymerization with reagents like n-butyllithium can produce fully polymerized products. wikipedia.org X-ray diffraction studies of these polymers have revealed that the connecting carbon-carbon bonds between the BCP units are significantly shorter than typical single bonds, measuring around 1.48 Å compared to the usual 1.54 Å. wikipedia.org
| Polymerization Method | Initiator/Reagent | Resulting Product | Reference |
| Radical Polymerization | Methyl formate (B1220265) and benzoyl peroxide | Distribution of oligomers | wikipedia.org |
| Anionic Addition Polymerization | n-butyllithium | Fully polymerized product | wikipedia.org |
The attachment of functionalized side chains to the poly([1.1.1]propellane) backbone allows for the tuning of its properties and provides anchor points for further molecular elaboration, such as the attachment of dendritic fragments. kpi.ua
Utilization in Supramolecular Assembly and Host-Guest Chemistry
The well-defined structure and potential for specific non-covalent interactions make BCP derivatives attractive components for supramolecular chemistry. The formation of self-assembled structures is driven by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and other weaker forces. nih.gov The rigid BCP scaffold can be functionalized at its bridgehead positions to direct these interactions and control the architecture of the resulting supramolecular assembly. nih.gov
A notable example of the use of BCP derivatives in host-guest chemistry is their encapsulation within macrocyclic hosts. For instance, BCP derivatives have been shown to form stable inclusion complexes with α-cyclodextrin. researchgate.net This encapsulation can be used to store and stabilize reactive BCP precursors like [1.1.1]propellane. researchgate.net
The study of non-covalent interactions on the BCP scaffold is crucial for designing and optimizing these supramolecular systems. A combination of functional groups and suitable supramolecular building blocks can lead to the formation of co-crystals with specific packing arrangements. nih.gov The nature of the substituents at the bridgehead carbons of the BCP unit can significantly influence the electronic nature of the scaffold and its participation in interactions such as halogen bonding. nih.gov
Exploration in Photofunctional Molecules and Organic Cage Systems
The rigid BCP unit has been incorporated into various photofunctional molecules to control the distance and orientation between photoactive moieties. BCP-based molecular rods have been synthesized and their fluorescence anisotropy has been studied when included within the channels of host nanocrystals like tris(o-phenylenedioxy)cyclotriphosphazene (TPP). acs.orgacs.org These studies provide insights into the rotational mobility of the guest molecules within the host channels. acs.org
The synthesis of these molecular rods often involves cross-coupling reactions to attach chromophores to the BCP core. acs.org The BCP unit acts as a rigid spacer, ensuring a well-defined separation between the photoactive groups.
Furthermore, BCP units have been incorporated into larger macrocyclic systems, such as porphyrinoids and calix nih.govpyrrole analogues. nih.gov In these structures, the BCP units replace bridging methylene (B1212753) groups, leading to new macrocyclic architectures with unique conformations. nih.gov Single-crystal X-ray diffraction and NMR spectroscopy have been used to characterize the conformations of these BCP-containing macrocycles. nih.gov The introduction of the rigid and three-dimensional BCP scaffold can significantly alter the electronic and photophysical properties of the parent macrocycle.
The highly strained nature of propellanes, the precursors to many BCP systems, also makes them of interest as building blocks for high-energy materials and complex organic cage compounds. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies in Bcp Research
High-Resolution Mass Spectrometry for Mechanistic Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of complex reaction mechanisms involving BCP derivatives. Its ability to provide exact mass measurements with high accuracy allows for the unambiguous determination of elemental compositions of reactants, intermediates, and products. This is particularly valuable in the investigation of reactions of [1.1.1]propellane, a common precursor to BCPs, where the formation of radical intermediates is common.
In mechanistic studies of BCP formation, HRMS can be used to identify and characterize transient species. For instance, in the photocatalytic diheteroarylation of [1.1.1]propellane, in situ analysis of the reaction mixture by HRMS was used to characterize a radical-trapping product, providing compelling evidence for the involvement of heteroaryl radicals in the reaction mechanism. acs.org By confirming the elemental composition of this key intermediate, researchers could confidently propose a detailed reaction pathway. While specific HRMS studies focusing solely on the mechanistic elucidation of reactions involving 3-tert-butylbicyclo[1.1.1]pentan-1-amine are not extensively documented, the principles and applications are directly transferable.
Table 1: Application of HRMS in BCP Reaction Mechanism Studies
| Analytical Target | HRMS Application | Information Gained |
|---|---|---|
| Radical-trapping adducts | Exact mass measurement and elemental composition determination | Confirmation of the presence and structure of transient radical intermediates. acs.org |
| Reaction products and byproducts | Molecular formula confirmation | Unambiguous identification of reaction outcomes and impurities. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
The study of radical reactions of BCPs heavily relies on Electron Paramagnetic Resonance (EPR) spectroscopy, a technique specifically suited for the detection and characterization of species with unpaired electrons. nih.gov The formation of bridgehead radicals is a key step in many functionalization reactions of BCPs, and EPR provides invaluable insights into their electronic structure and geometry.
EPR studies on the bicyclo[1.1.1]pent-1-yl radical have revealed a remarkably large hyperfine splitting constant for the bridgehead γ-hydrogen. rsc.org This large coupling is attributed to a combination of through-space and through-bond interactions, which is a unique feature of the rigid and strained BCP cage structure. Further studies on various bridgehead radicals, including the bicyclo[1.1.1]pentyl radical, have utilized EPR to measure 13C hyperfine tensors. rsc.org These measurements provide detailed information about the distribution of the unpaired electron within the radical's molecular orbitals. While direct EPR studies on the radical derived from this compound are not prevalent in the literature, the extensive research on the parent bicyclo[1.1.1]pentyl radical provides a strong foundation for understanding its electronic properties.
Table 2: EPR Hyperfine Coupling Constants for Bicyclo[1.1.1]pent-1-yl Radical
| Nucleus | Hyperfine Coupling Constant (A) in Gauss (G) |
|---|---|
| γ-H (bridgehead) | 6.5 G rsc.org |
Nuclear Magnetic Resonance (NMR) Studies of Substituted BCPs
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the routine structural characterization of substituted BCPs. Both 1H and 13C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule. The rigid, cage-like structure of the BCP core results in distinct and predictable NMR spectral patterns.
In 3-substituted BCPs, such as this compound, the bridgehead protons and carbons, as well as the methylene (B1212753) bridge protons, give rise to characteristic signals. The chemical shifts of these signals are sensitive to the nature of the substituents at the C1 and C3 positions. For example, the presence of an electron-withdrawing or electron-donating group can significantly influence the chemical shifts of the bridgehead carbons. Extensive NMR data has been reported for a wide variety of substituted BCPs, aiding in the identification and characterization of new derivatives. nih.govacs.orgcore.ac.uknih.govacs.org
Table 3: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Substituted Bicyclo[1.1.1]pentanes in CDCl3
| Compound | 1H NMR (Bridgehead CH) | 1H NMR (Bridge CH2) | 13C NMR (Bridgehead C) | 13C NMR (Bridge CH2) | Reference |
|---|---|---|---|---|---|
| 1-(Boc-amino)bicyclo[1.1.1]pentane | - | 2.49 (s, 6H) | - | - | nih.gov |
| 1-Iodo-3-methylbicyclo[1.1.1]pentane | - | 2.05 (s, 6H) | - | - | core.ac.uk |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)-pyridinium Iodide | - | 2.97 (s, 6H) | 61.2, 60.7, -4.8 | - | acs.org |
X-ray Diffraction Studies of BCP Derivatives and Strained Cage Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules, including bond lengths, bond angles, and absolute stereochemistry. For highly strained molecules like BCP derivatives, X-ray crystallography provides invaluable experimental data that can be compared with theoretical calculations and helps to understand the consequences of steric and electronic effects on the molecular geometry.
The structure of numerous BCP derivatives has been determined by X-ray diffraction, confirming the unique "propeller-like" geometry of the bicyclo[1.1.1]pentane cage. These studies have provided accurate measurements of the inter-bridgehead distance and the bond angles within the strained ring system. researchgate.net Notably, the absolute configuration of a hydroxylated derivative of N-Boc-3-tert-butylbicyclo[1.1.1]pentan-1-amine was established using single crystal X-ray diffraction, which was crucial for understanding the stereoselectivity of an enzymatic hydroxylation reaction. nih.govacs.org The structural data obtained from these studies are fundamental to the rational design of new BCP-containing molecules with specific properties for applications in medicinal chemistry and materials science.
Table 4: Selected Crystallographic Data for BCP Derivatives
| Compound Feature | Observation from X-ray Diffraction | Significance |
|---|---|---|
| BCP Core Geometry | Confirms the highly strained, rigid cage structure with inverted tetrahedral geometry at the bridgehead carbons. | Provides a fundamental understanding of the structural basis for the unique properties of BCPs. |
| Absolute Configuration | Unambiguously determines the stereochemistry of chiral BCP derivatives. nih.govacs.org | Essential for structure-activity relationship studies in drug discovery. |
| Intermolecular Interactions | Reveals packing arrangements and non-covalent interactions in the solid state. | Important for understanding the physical properties of BCP-containing materials. |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Functionalization Strategies for BCP Derivatives
The expansion of the chemical space accessible from BCP scaffolds is critically dependent on the development of innovative and efficient methods for their functionalization. While the synthesis of 1,3-disubstituted BCPs is well-established, future research is increasingly focused on late-stage functionalization, direct C–H functionalization, and the development of multicomponent reactions. These strategies aim to provide rapid access to complex and diverse BCP derivatives, which is crucial for accelerating drug discovery and materials development.
Late-stage functionalization (LSF) is a particularly powerful strategy that allows for the modification of complex molecules, such as drug candidates, in the final steps of a synthetic sequence. This approach avoids the need for de novo synthesis of each new analogue, thereby saving time and resources. Photoredox catalysis has emerged as a key enabling technology in this area, facilitating the introduction of BCP motifs into complex molecules under mild conditions. For instance, photoredox-catalyzed atom transfer radical addition (ATRA) reactions of organic halides with [1.1.1]propellane have been shown to be highly effective for the late-stage bicyclopentylation of pharmaceuticals and agrochemicals.
Direct C–H functionalization of the BCP core represents another significant frontier. While the bridgehead C-H bonds are relatively inert, recent advances have demonstrated that they can be selectively functionalized. For example, dirhodium-catalyzed C–H insertion reactions have been employed for the enantioselective functionalization of BCPs. The development of more general and scalable C–H functionalization methods will be a key focus of future research.
Multicomponent reactions (MCRs) that allow for the simultaneous formation of multiple bonds and the introduction of several functional groups in a single step are also gaining prominence. Nickel/photoredox dual catalysis has been successfully applied to the three-component dicarbofunctionalization of [1.1.1]propellane, enabling the one-step synthesis of complex arylated BCP derivatives. The continued development of novel MCRs will undoubtedly accelerate the exploration of BCP chemical space.
| Strategy | Description | Key Features | Catalyst/Reagent Examples | Application Examples |
|---|---|---|---|---|
| Photoredox-Catalyzed ATRA | Atom Transfer Radical Addition of organic halides to [1.1.1]propellane initiated by visible light. | Mild reaction conditions, high functional group tolerance, suitable for late-stage functionalization. | Ir(ppy)₃, 4CzIPN | Synthesis of BCP analogues of penicillin G and telmisartan. Current time information in Los Angeles, CA, US. |
| Dual Nickel/Photoredox Catalysis | A one-step, three-component radical coupling to afford diverse functionalized arylated BCPs. | Forms two C-C bonds and sets three quaternary centers in a single step. | Ir photocatalyst with a Nickel co-catalyst | Access to complex BCP architectures from aryl halides and radical precursors. thieme-connect.com |
| Dirhodium-Catalyzed C–H Functionalization | Enantioselective insertion of a carbene into a bridgehead C–H bond of a BCP derivative. | Provides access to chiral substituted BCPs with high site- and enantioselectivity. | Chiral dirhodium tetracarboxylate catalysts | Synthesis of α-chiral BCPs. encyclopedia.pub |
| Radical-Initiated Three-Component Allylation | A radical-triggered functionalization of vinyl cyclic carbonates in the presence of [1.1.1]propellane. | Practical and versatile, obviating the use of moisture-sensitive organometallic reagents. | Visible light promoted | Rapid access to highly functional allylated BCP synthons. researchgate.net |
Advancements in Stereoselective Synthesis of Chiral BCP Scaffolds
The introduction of chirality into BCP scaffolds is of paramount importance, particularly in medicinal chemistry, where the three-dimensional arrangement of atoms can have a profound impact on biological activity. Consequently, the development of stereoselective methods for the synthesis of chiral BCPs is a major focus of current research. These efforts can be broadly categorized into two main approaches: the enantioselective functionalization of prochiral BCP derivatives and the direct asymmetric functionalization of [1.1.1]propellane.
In the first approach, a pre-existing BCP scaffold is functionalized in a stereoselective manner. This has been achieved through the use of chiral catalysts or chiral auxiliaries. For instance, the enantioselective C–H functionalization of BCPs using chiral dirhodium catalysts has been successfully demonstrated. encyclopedia.pub Similarly, chiral auxiliaries have been employed to direct the diastereoselective functionalization of BCPs.
The second, more direct, approach involves the asymmetric ring-opening of [1.1.1]propellane. This strategy is particularly attractive as it allows for the creation of the chiral center and the BCP core in a single step. A notable example is the use of a dual catalytic system, combining a photocatalyst and a chiral organocatalyst, for the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane. pharmablock.comresearchgate.net This reaction proceeds with high yield and enantioselectivity, providing access to a wide range of enantioenriched BCPs. pharmablock.comresearchgate.net
Another promising strategy is the use of multicomponent asymmetric reactions. For example, an iridium-catalyzed asymmetric allylic substitution has been developed for the synthesis of BCPs with an adjacent chiral center. thieme-connect.com This reaction involves the in-situ formation of a BCP-zinc complex, which then reacts with a racemic allylic carbonate in the presence of a chiral iridium catalyst. thieme-connect.com
| Methodology | Description | Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|---|
| Dual Organo/Photoredox Catalysis | Direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane. | Photocatalyst and a Hayashi–Jørgensen diarylprolinol organocatalyst. | First stereoselective ring opening of [1.1.1]propellane with excellent yields and enantiomeric excess. | pharmablock.com |
| Iridium-Catalyzed Asymmetric Allylic Substitution | Multicomponent reaction for the synthesis of BCPs with an adjacent chiral center. | Chiral iridium/phosphoramidite catalyst. | Direct access to fully aliphatic chiral difunctionalized BCPs. | thieme-connect.com |
| NHC-Catalyzed Asymmetric Allylic Alkylation | Three-component, transition-metal-free, enantioselective difunctionalization of [1.1.1]propellane. | Chiral N-heterocyclic carbene (NHC) catalyst. | Provides α-chiral 1,3-difunctionalized BCPs with high regio- and enantioselectivity. | Current time information in Los Angeles, CA, US.thieme-connect.com |
| Nickel-Catalyzed Radical Cross-Coupling | Synthesis of chiral BCP α-amino acids. | Nickel catalyst with a chiral imine radical acceptor. | Significantly shortens the number of steps required by traditional methods. | thieme-connect.com |
Exploration of Expanded Bioisosteric Applications for BCP Systems
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity of a molecule, has been a driving force in the widespread adoption of BCPs in drug discovery. The BCP core has been successfully employed as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. nih.gov Future research in this area is focused on expanding the scope of these bioisosteric replacements and exploring new applications for BCP systems.
As a para-phenyl bioisostere, the BCP scaffold offers several advantages, including improved aqueous solubility, enhanced metabolic stability, and increased three-dimensionality, which can lead to better binding interactions with biological targets. thieme-connect.comthieme-connect.com For example, the replacement of a fluorophenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with equipotent enzyme inhibition but significantly improved passive permeability and aqueous solubility. nih.gov This translated to better oral absorption characteristics in preclinical models. nih.gov
The use of BCPs as tert-butyl bioisosteres is also gaining traction. The bulky and lipophilic nature of the tert-butyl group can sometimes lead to poor pharmacokinetic properties. The BCP group, being less lipophilic, can mitigate these issues while maintaining the steric bulk necessary for biological activity. pharmablock.com
Beyond these established applications, researchers are exploring the use of BCPs as bioisosteres for other functional groups and in new therapeutic areas. The rigid, linear geometry of the 1,3-disubstituted BCP scaffold makes it an ideal linker for connecting different pharmacophores in a well-defined orientation. This has potential applications in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.
| Parent Compound | Bioisosteric Replacement | BCP Analogue | Observed Improvements | Reference |
|---|---|---|---|---|
| γ-Secretase Inhibitor (BMS-708,163) | para-Substituted fluorophenyl ring | BCP-containing γ-secretase inhibitor | Equipotent, with significant improvements in passive permeability and aqueous solubility, leading to ~4-fold increase in Cmax and AUC. | nih.gov |
| Darapladib | para-Substituted phenyl ring | BCP-darapladib | Improved permeability and solubility. | nih.govacs.org |
| Imatinib | para-Substituted phenyl ring | BCP-imatinib | Significantly improved solubility, though with a decrease in potency. | nih.gov |
| Tazarotene (B1682939) | Internal alkyne | BCP-tazarotene | Slightly increased chromatographic hydrophobicity index on immobilized artificial membranes. | nih.gov |
Interdisciplinary Applications of BCP Chemistry Beyond Medicinal Chemistry and Materials Science
While medicinal chemistry and materials science have been the primary beneficiaries of advances in BCP chemistry, the unique properties of the BCP scaffold are increasingly being recognized and exploited in other scientific disciplines. This interdisciplinary expansion is a key future direction for BCP research.
In polymer chemistry , BCPs are being investigated as rigid, linear building blocks for the synthesis of novel polymers with unique properties. For example, the incorporation of BCP units into a polyethylene (B3416737) backbone has been shown to influence the thermal and crystallization behavior of the polymer. researchgate.net The rigid nature of the BCP core can be used to create polymers with well-defined shapes and architectures, which could have applications in areas such as molecular electronics and nanotechnology. Block copolymers (BCPs) containing polystyrene and polymethylmethacrylate (PS-b-PMMA) are used in nanolithography to create highly ordered nanopatterns on surfaces. uni-paderborn.de
In the field of agrochemicals , BCPs are being explored as potential scaffolds for the development of new pesticides and herbicides. acs.org The improved physicochemical properties that BCPs impart to drug molecules, such as enhanced metabolic stability and altered solubility, are also desirable in agrochemicals. The introduction of BCP motifs into existing agrochemicals could lead to products with improved efficacy, reduced environmental impact, and novel intellectual property.
Another emerging application is in the development of molecular sensors and devices . The rigid BCP scaffold can be used to hold chromophores or other functional units in a fixed orientation, which is essential for efficient energy or electron transfer. This has potential applications in the design of fluorescent probes, molecular wires, and other functional materials. There is also research into the use of functionalized BCPs as hydrogen gas odorants , a critical safety component for the widespread adoption of hydrogen-based technologies. lboro.ac.uk
The use of BCPs as linkers in metal-organic frameworks (MOFs) is another area of growing interest. The replacement of traditional terephthalate (B1205515) linkers with BCP-dicarboxylic acid has been shown to create MOFs with ultramicropores that exhibit enhanced selectivity for gas separations. nih.gov This highlights the potential of BCPs to create materials with tailored properties for specific applications.
Q & A
Q. What are the primary synthetic routes to 3-Tert-butylbicyclo[1.1.1]pentan-1-amine, and how do they address scalability challenges?
The synthesis of this compound (BCP-amine) involves two main approaches:
- Propellane-based synthesis : Reacting [1.1.1]propellane with magnesium amides and alkyl electrophiles (e.g., tert-butyl groups) under mild conditions. This method tolerates functional groups and streamlines access to 3-alkyl-BCP-amines .
- Azide reduction : Using intermediates like 1-azido-3-iodobicyclo[1.1.1]pentane, followed by reduction with tris(trimethylsilyl)silane (TTMSS) or hydrogenolysis. This route is scalable (>100 g) and avoids unstable intermediates .
Scalability solutions : Optimizing reaction conditions (e.g., solvent choice, temperature) and developing one-pot procedures reduce isolation steps and improve yields .
Q. How is the structural integrity of this compound validated post-synthesis?
Key characterization methods include:
- NMR spectroscopy : Confirms bicyclic framework integrity and tert-butyl/amine group placement via distinct H and C signals (e.g., upfield shifts for strained BCP protons) .
- Mass spectrometry : Validates molecular weight (e.g., CHClN·HCl, MW 175.70) and purity .
- X-ray crystallography : Resolves 3D conformation, highlighting steric effects of the tert-butyl group .
Q. What makes bicyclo[1.1.1]pentane derivatives effective bioisosteres in drug design?
BCP-amines serve as nonclassical bioisosteres for aromatic rings, tert-butyl groups, and alkynes due to:
- Reduced metabolic susceptibility : The rigid, strained structure minimizes oxidative metabolism compared to planar aromatics .
- Improved solubility : Polar amine groups enhance aqueous solubility, addressing pharmacokinetic limitations of lipophilic substituents .
- Steric mimicry : The tert-butyl group mimics bulky substituents in enzyme-binding pockets while reducing toxicity .
Advanced Research Questions
Q. How do functional group substitutions (e.g., fluorine, methoxy) on the BCP core influence biological activity?
Comparative studies of BCP-amine derivatives reveal:
- Fluorine substitution : Enhances metabolic stability and CNS penetration via increased lipophilicity and reduced P-glycoprotein efflux .
- Methoxy groups : Improve hydrogen-bonding capacity, modulating receptor affinity (e.g., serotonin/dopamine targets) .
| Substituent | Impact on Activity | Key Findings |
|---|---|---|
| tert-Butyl | Steric mimicry | Improved γ-secretase inhibition vs. aromatic analogs |
| Fluoro | Metabolic stability | Higher bioavailability in rodent models |
| Methoxy | Solubility modulation | Enhanced binding to GPCRs |
Q. What mechanistic insights explain the regioselectivity of alkylation reactions on [1.1.1]propellane?
The strained [1.1.1]propellane undergoes radical-mediated ring-opening, favoring addition at the central carbon. Magnesium amides act as nucleophiles, with tert-butyl electrophiles attacking via SN2 pathways. Computational studies show transition-state stabilization by the tert-butyl group’s steric bulk .
Q. How can conflicting biological data (e.g., neuroprotective vs. cytotoxic effects) be resolved for BCP-amine derivatives?
Contradictions arise from:
- Concentration-dependent effects : Low doses (µM) may activate neuroprotective pathways, while high doses (mM) induce oxidative stress .
- Structural analogs : Subtle changes (e.g., cyclopropyl vs. phenyl substituents) alter target specificity. For example, 3-cyclopropyl-BCP-amine shows higher selectivity for monoamine transporters than 3-phenyl analogs .
Q. Resolution strategies :
- Dose-response profiling across cell lines.
- Isoform-specific receptor binding assays .
Q. What methodologies optimize reaction yields in BCP-amine synthesis?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF) improve nucleophile-electrophile interactions .
- Temperature control : Maintaining -78°C during propellane reactions prevents side reactions .
- Catalyst screening : Transition-metal-free conditions (e.g., TTMSS/EtN) enhance azide reduction efficiency .
Methodological Resources
Q. What computational tools predict the bioisosteric efficiency of BCP-amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
